4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]morpholine
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Overview
Description
4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring attached to a piperidine ring, which is further connected to a pyrimidine moiety through an ether linkage. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole and piperidine structures have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Compounds with similar structures, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with cellular targets.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to influence a wide range of biological activities . This suggests that Morpholino(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone may also interact with multiple biochemical pathways.
Pharmacokinetics
A study on a similar compound, a dipeptidyl peptidase iv inhibitor, showed that it was eliminated by both metabolism and renal clearance . This might provide some insight into the potential pharmacokinetic properties of Morpholino(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone.
Result of Action
Compounds with similar structures have been reported to possess various biological activities , suggesting that this compound may also have a broad range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]morpholine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method involves the reaction of pyrimidine-2-ol with piperidine-1-carbonyl chloride under basic conditions to form the pyrimidin-2-yloxy piperidine intermediate. This intermediate is then reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their inhibitory activity against protein kinase B (PKB).
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their potential as CDK2 inhibitors.
Pyrrolo[2,3-d]pyrimidine-linked piperazine hybrids: Investigated for their anti-diabetic potential.
Uniqueness
4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]morpholine stands out due to its unique combination of a morpholine ring with a pyrimidine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for further research and development.
Properties
IUPAC Name |
morpholin-4-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-14(17-7-9-20-10-8-17)18-6-1-3-12(11-18)21-13-15-4-2-5-16-13/h2,4-5,12H,1,3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMQUNKOLLJDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCOCC2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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